![molecular formula C27H27N3O2 B2740950 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 912890-13-2](/img/structure/B2740950.png)

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

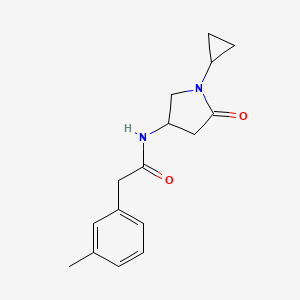

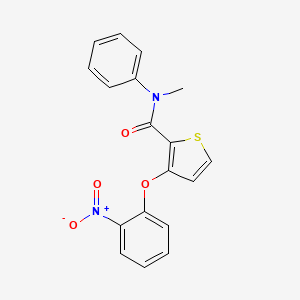

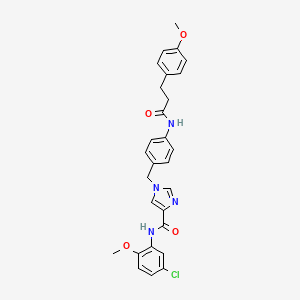

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines and has been found to have significant effects on the central nervous system.

Scientific Research Applications

Tumor Growth and Metastasis Inhibition

A study highlighted the synthesis of novel terpyridine-skeleton molecules, including derivatives related to the query compound, showing significant inhibition of tumor growth and metastasis. These molecules acted as nonintercalative catalytic inhibitors of topoisomerases I and IIα, inducing apoptosis and G1 arrest in T47D human breast cancer cells with less DNA toxicity compared to etoposide. The study further demonstrated the enhanced bioavailability and pharmacokinetic parameters of these compounds, suggesting their potential as therapeutic agents in cancer treatment (Kwon et al., 2015).

Conducting Polymers from Electropolymerization

Research on derivatized bis(pyrrol-2-yl) arylenes, which share a structural resemblance to the query compound, explored their use in creating conducting polymers via electropolymerization. These polymers, formed from low oxidation potential monomers, exhibit stable electrically conducting forms, highlighting their application in electronic devices and materials science (Sotzing et al., 1996).

Photophysical Properties and ICT Effects

Another study synthesized D-π-A molecules, incorporating structures related to the compound of interest, to determine their photophysical properties and intramolecular charge transfer (ICT) effects. These findings are crucial for the development of new materials with potential applications in optoelectronics and photonics (Altinolcek et al., 2021).

Novel Syntheses and Properties

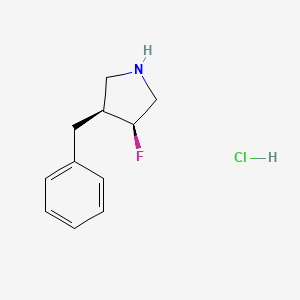

Research into hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, involving compounds structurally related to the query chemical, focused on novel syntheses and properties. These compounds exhibit potential for further exploration in chemical synthesis and material science (Katritzky et al., 2000).

Self-assembled Monolayers and Electropolymerization

A study on aromatic pyrrole derivatives, related to the compound in query, investigated their deposition as self-assembled monolayers to improve poly(pyrrole) layers' properties. This research has implications for surface science and coating technologies, suggesting applications in corrosion protection and surface modification (Schneider et al., 2017).

properties

IUPAC Name |

4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c31-26-19-22(20-29(26)16-15-21-9-3-1-4-10-21)27-28-24-13-7-8-14-25(24)30(27)17-18-32-23-11-5-2-6-12-23/h1-14,22H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYFOPDMKNUSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)